Diosbulbin E
Overview
Description
Diosbulbin E is a diterpenoid lactone compound isolated from the tubers of Dioscorea bulbifera, a plant commonly known as air potato. This compound has attracted significant attention due to its diverse biological activities, including antitumor, anti-inflammatory, and hepatoprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diosbulbin E typically involves the extraction from the tubers of Dioscorea bulbifera. The extraction process includes drying and pulverizing the tubers, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Dioscorea bulbifera tubers. The process involves the use of advanced extraction technologies such as supercritical fluid extraction and high-performance liquid chromatography to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Diosbulbin E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities.
Scientific Research Applications
Chemistry: Diosbulbin E is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: It is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: this compound has shown promise as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Diosbulbin E involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting cell proliferation: this compound induces cell cycle arrest and apoptosis in cancer cells.
Modulating signaling pathways: It affects key signaling pathways involved in cell growth and survival, such as the AKT and MAPK pathways.
Antioxidant activity: this compound exhibits antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Diosbulbin E is compared with other similar compounds, such as Diosbulbin B and Diosbulbin C, which are also isolated from Dioscorea bulbifera. While all these compounds share a similar diterpenoid lactone structure, this compound is unique in its specific biological activities and potency.
List of Similar Compounds
Diosbulbin B: Known for its antitumor and hepatoprotective effects.
Diosbulbin C: Exhibits antitumor activity and is studied for its potential therapeutic applications.
Diosbulbin D: Similar in structure but with distinct biological activities.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
8-(furan-3-yl)-3-hydroxy-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-6,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-16,20H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIFXOHVCYVTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)O)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317090 | |
Record name | NSC310636 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diosbulbin E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67567-14-0 | |
Record name | DIOSBULBIN-E | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC310636 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diosbulbin E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 237 °C | |
Record name | Diosbulbin E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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